tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperazine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also be reduced to form different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is used as a building block in organic synthesis . It is often employed in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems . It is also used in the development of new drugs and therapeutic agents .
Medicine: this compound is investigated for its potential therapeutic applications . It is used in the synthesis of drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
- (2R,5S)-rel-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- trans-2,5-Dimethylpiperazine
Uniqueness: this compound is unique due to its specific tert-butyl and dimethyl substitutions on the piperazine ring . These substitutions confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627066 |
Source
|
Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643041-20-7 |
Source
|
Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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